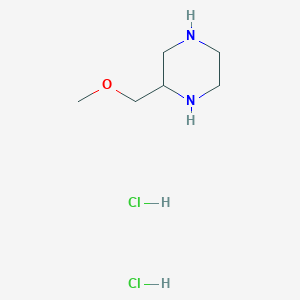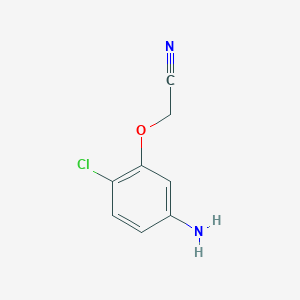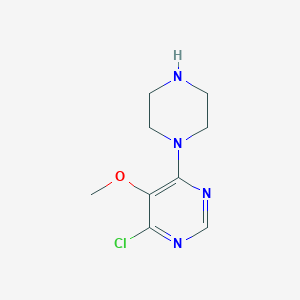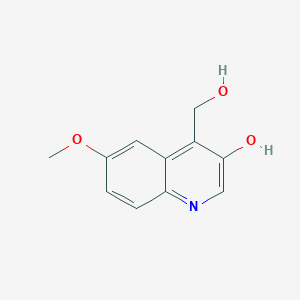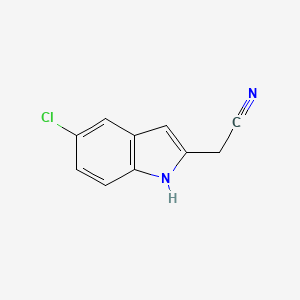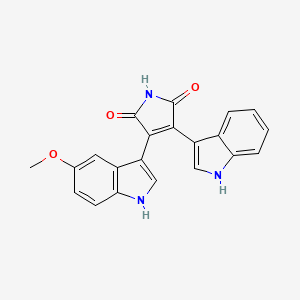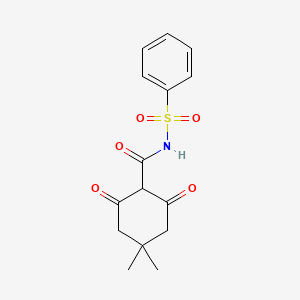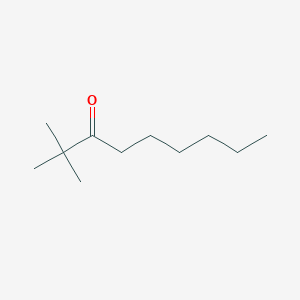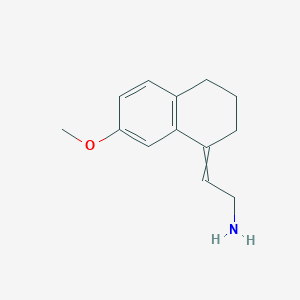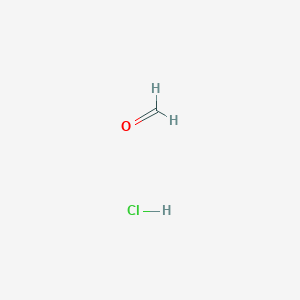
Methadone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methadone hydrochloride, commonly known as formaldehyde hydrochloride, is a compound that combines formaldehyde with hydrochloric acid. Formaldehyde is the simplest aldehyde, produced both endogenously by plants, animals, and humans, and synthetically. It is a major source for organic compounds essential to life and has widespread industrial and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formaldehyde hydrochloride can be synthesized by reacting formaldehyde with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is:
CH2O+HCl→CH2O⋅HCl
Industrial Production Methods: Industrial production of formaldehyde involves the oxidation of methanol using a metal oxide catalyst at high temperatures. The formaldehyde produced is then reacted with hydrochloric acid to form formaldehyde hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Formaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: Formaldehyde can be oxidized to formic acid.
Reduction: It can be reduced to methanol.
Substitution: Formaldehyde can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the nucleophile used.
Major Products:
Oxidation: Formic acid.
Reduction: Methanol.
Substitution: Various substituted formaldehyde derivatives
Scientific Research Applications
Formaldehyde hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Employed in the fixation of biological tissues for microscopy.
Medicine: Utilized in the production of vaccines and as a disinfectant.
Industry: Integral in the manufacture of resins, plastics, and textiles
Mechanism of Action
Comparison with Similar Compounds
Methanal (Formaldehyde): The simplest aldehyde, used in various industrial applications.
Formalin: A solution of formaldehyde in water, commonly used as a disinfectant and preservative.
Paraformaldehyde: A polymerized form of formaldehyde, used in the preparation of formaldehyde solutions.
Uniqueness: Formaldehyde hydrochloride is unique due to its combination of formaldehyde’s reactivity with the acidic properties of hydrochloric acid, making it a versatile reagent in both organic synthesis and industrial applications .
Properties
Molecular Formula |
CH3ClO |
|---|---|
Molecular Weight |
66.49 g/mol |
IUPAC Name |
formaldehyde;hydrochloride |
InChI |
InChI=1S/CH2O.ClH/c1-2;/h1H2;1H |
InChI Key |
WTDFFADXONGQOM-UHFFFAOYSA-N |
Canonical SMILES |
C=O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[N-(2-Benzyloxy-5-bromobenzyl)aminomethyl]Benzoic Acid](/img/structure/B8471626.png)
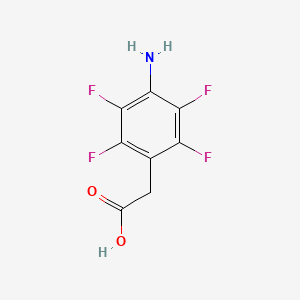
![N-hydroxy-N-[6-(3-pyridylmethyl)-2H-1-benzopyran-3-ylmethyl]urea](/img/structure/B8471670.png)
![5-[1,3]Dioxolan-2-ylmethyl-pyrazin-2-ylamine](/img/structure/B8471682.png)
